molecular formula C17H25ClO3 B1342029 3-Chloro-4-decyloxybenzoic acid CAS No. 106316-08-9

3-Chloro-4-decyloxybenzoic acid

Cat. No. B1342029
M. Wt: 312.8 g/mol
InChI Key: NQYQPEVAYHZBRB-UHFFFAOYSA-N
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Description

3-Chloro-4-decyloxybenzoic acid is a chemical compound with the molecular formula C17H25ClO3 . It is a derivative of benzoic acid, which is a common constituent in many different substances .

Scientific Research Applications

1. Twisted Grain Boundary Phases in Binary Mixtures

Research by Dhar, Pandey, and Agrawal (2003) explored the thermodynamical, optical texture, and dielectric studies of binary mixtures involving a compound similar to 3-Chloro-4-decyloxybenzoic acid. They found that these mixtures could induce various types of twisted grain boundary (TGB) submesophases, leading to the formation of a smectic A mesophase at higher concentrations. This suggests potential applications in the study of liquid crystals and related materials (R. Dhar, M. Pandey, & V. K. Agrawal, 2003).

2. Synthesis and Herbicidal Activity

Liu Chang-chun (2006) conducted research on a compound synthesized from 3-chloro-4-fluorobenzoic acid, which showed promising herbicidal activity. This indicates potential agricultural applications for derivatives of 3-Chloro-4-decyloxybenzoic acid in controlling unwanted plant growth (Liu Chang-chun, 2006).

3. Environmental Remediation

Chu and Wang (2016) explored the gamma irradiation-induced degradation of 3-chloro-4-hydroxybenzoic acid in biologically treated effluent. This research highlights the potential of such compounds in environmental remediation, particularly in water treatment and pollution control (Libing Chu & Jianlong Wang, 2016).

4. Pharmaceutical Applications

Girard et al. (1996) synthesized specific isomers from 3-chloro-4-hydroxybenzoic acid for potential use in pharmaceuticals. This suggests applications of 3-Chloro-4-decyloxybenzoic acid derivatives in drug development, especially in creating compounds with specific medicinal properties (A. Girard, C. Greck, D. Ferroud, & J. Genêt, 1996).

properties

IUPAC Name

3-chloro-4-decoxybenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H25ClO3/c1-2-3-4-5-6-7-8-9-12-21-16-11-10-14(17(19)20)13-15(16)18/h10-11,13H,2-9,12H2,1H3,(H,19,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NQYQPEVAYHZBRB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCOC1=C(C=C(C=C1)C(=O)O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H25ClO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20601159
Record name 3-Chloro-4-(decyloxy)benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20601159
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

312.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Chloro-4-decyloxybenzoic acid

CAS RN

106316-08-9
Record name 3-Chloro-4-(decyloxy)benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20601159
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

In 100 ml of ethanol were dissolved 18 g of 1-bromo-n-decane and 9 g of 3-chloro-4-hydroxybenzoic acid, an aqueous solution of 40 g of sodium hydroxide in 100 ml of water was added to the above solution, and the mixture was heated and refluxed for 10 hours. Then the reacted solution was made weakly acidic by an addition of 1N hydrochloric acid and thrown in an enough quantity of water to precipitate the reaction product. The precipitate was recovered by filtration and recrystallized from ethanol to obtain 5 g of 3-chloro-4-decyloxybenzoic acid, then 15 g of thionyl chloride was added to 3 g of 3-chloro-4-decyloxybenzoic acid, and a reaction was carried out under reflux for 3 hours. The unreacted thionyl chloride was removed by distillation under a reduced pressure to obtain 3-chloro-4-decyloxybenzoic acid chloride quantitatively. Then the product was dissolved in a diethyl ether/THF (1/1) mixed solvent, 2.3 g of 4,4'-acetoxybiphenol and 2 g of triethylamine were added to the solution successively, and a reaction was carried out at room temperature with stirring overnight. The reacted solution was washed three times with 1N hydrochloric acid, a 1N aqueous solution of sodium hydrogencarbonate and water, in this order, and the organic phase was dried with anhydrous sodium sulfate. The solvent was evaporated, the reaction product was recovered by the silica gel chromatography, then the reaction product was dissolved in 100 ml of a THF/methanol (9/1) mixed solvent, a 1N aqueous solution of lithium hydroxide was added to the resulting solution which was cooled with ice-cold water, and a reaction was carried out with stirring for 30 minutes. Then the reacted solution was made weakly acidic by addition of 1N hydrochloric acid, extracted with a diethyl ether/benzene (1/1) mixed solvent, and the extract was washed three times with 1N hydrochloric acid, a 1N aqueous solution of sodium hydrogencarbonate and water in this order. The organic phase was recovered and dried with anhydrous magnesium sulfate, and the organic solvent was evaporated to obtain a product. The product was recrystallized from an n-hexane/ethanol mixed solvent. The compound in which Z is fluorine can be similarly obtained by using 3-fluoro-4-hydroxybenzoic acid instead of 3-chloro-4-hydroxybenzoic acid.
Quantity
40 g
Type
reactant
Reaction Step One
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100 mL
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18 g
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9 g
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100 mL
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0 (± 1) mol
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
2
Citations
O Ihata, H Yokota, K Kanie, S Ujiie, T Kato - Liquid Crystals, 2000 - Taylor & Francis
… Isolated yields of selected proThen the mixture was poured into aqueous NH4 Cl ducts are: 3-chloro-4-decyloxybenzoic acid (Cl-10OBA), (100 ml) and the organic product extracted …
Number of citations: 31 www.tandfonline.com
ME Neubert, SS Keast, Y Dixon-Polverine… - … Crystals and Liquid …, 1994 - Taylor & Francis
A variety of esters/thioesters of the type where A or B=F, Cl, Me; Z=O, S and Y=C 10 , OC 10 , COC 9 , CO 2 C 9 and OCOC 9 for Z=O and C 5 , C 10 , OC 7 , OC 10 for Z=S and R=C 8 H …
Number of citations: 9 www.tandfonline.com

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